molecular formula C7H11ClF3NO2 B2856812 4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride CAS No. 1955493-11-4

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B2856812
CAS No.: 1955493-11-4
M. Wt: 233.62
InChI Key: AUVSQLGRTJCCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl and a molecular weight of 233.62 g/mol . It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is commonly used in research and development due to its unique chemical properties.

Scientific Research Applications

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial products.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The demand for “4-(Trifluoromethyl)piperidine-2-carboxylic acid HCl” and its derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodobenzene, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-11-5(3-4)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSQLGRTJCCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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